molecular formula C10H12N2OS B11788322 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine

Katalognummer: B11788322
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: HXXHRGLTHKVHDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-ethoxy-7-methylbenzothiazole with an amine source. One common method includes the use of 2-amino-4-ethoxy-7-methylbenzothiazole as a starting material, which is then subjected to various reaction conditions to introduce the amine group at the 2nd position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-7-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylbenzo[d]thiazol-2-amine: Similar structure but lacks the ethoxy group.

    2-Amino-4-methylbenzothiazole: Another derivative with different substitution patterns.

    Benzothiazole: The parent compound without any substitutions.

Uniqueness

4-Ethoxy-7-methylbenzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H12N2OS

Molekulargewicht

208.28 g/mol

IUPAC-Name

4-ethoxy-7-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2OS/c1-3-13-7-5-4-6(2)9-8(7)12-10(11)14-9/h4-5H,3H2,1-2H3,(H2,11,12)

InChI-Schlüssel

HXXHRGLTHKVHDO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C2C(=C(C=C1)C)SC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.